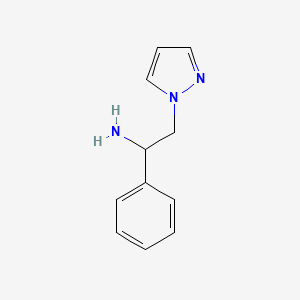

1-phenyl-2-(1H-pyrazol-1-yl)ethanamine

Description

Advantages: This method offers more control over the final structure, as the pyrazole (B372694) core can be prepared and purified first. It is particularly useful for introducing complex N-substituents. As discussed, techniques like PTC can make this step highly efficient. researchgate.net

Disadvantages: It is a two-step process. Like the cyclocondensation, regioselectivity can be an issue with unsymmetrical pyrazoles, although it can be controlled by optimizing reaction conditions (solvent, catalyst). conicet.gov.arbeilstein-journals.org

Properties

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAQXOGGRSONDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390035 | |

| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248250-51-3 | |

| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Classical Cyclocondensation:this is the Most Traditional and Widely Used Method. It Involves the Reaction of a 1,3 Dicarbonyl Compound or Its Synthetic Equivalent, Like an α,β Unsaturated Ketone with a Hydrazine Derivative.nih.gov

Advantages: Straightforward, utilizes readily available starting materials.

Disadvantages: A major drawback is the potential formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. nih.gov This often necessitates tedious separation steps. Reaction conditions can sometimes be harsh.

Multicomponent Reactions Mcrs :mcrs Involve a One Pot Reaction of Three or More Starting Materials to Form the Final Product, Incorporating Most of the Atoms from the Reactants.nih.govvarious Mcrs Have Been Developed for the Synthesis of Complex Pyrazole Derivatives.nih.govlongdom.orgfor Example, a Three Component Reaction of a 1,3 Dione, an Amine Like Hydrazine , and an Acetal Can Yield Substituted Pyrazoles.nih.gov

Advantages: High atom economy, operational simplicity, and convergence. They can rapidly generate molecular diversity from simple precursors. nih.gov

Disadvantages: The development of new MCRs can be complex, and optimization is often required for each new set of substrates. The reaction mechanism can be intricate, making it difficult to predict outcomes.

Reactivity and Derivatization of 1 Phenyl 2 1h Pyrazol 1 Yl Ethanamine

Amine Reactivity and Functional Group Transformations

The primary aliphatic amine group is the most nucleophilic and basic site in the molecule, serving as the principal handle for a variety of functional group transformations.

The lone pair of electrons on the nitrogen atom of the ethanamine side chain makes it highly susceptible to reaction with electrophiles.

Acylation: The primary amine readily undergoes acylation upon treatment with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of a stable amide bond. While specific studies on the acylation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine are not extensively detailed, the reaction is a fundamental transformation for primary amines and is expected to proceed with high efficiency. The general scheme for this transformation is the reaction of the amine with an acyl halide (R-COCl) or anhydride (B1165640) ((R-CO)₂O) typically in the presence of a base to neutralize the acid byproduct.

Alkylation: The amine moiety can be alkylated by reaction with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides a more controlled method for mono-alkylation.

The primary amine of this compound can participate in condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction typically occurs under mild heating with the removal of water. The formation of the azomethine (-C=N-) group is a robust and widely utilized reaction in organic synthesis. researchgate.net

Numerous studies have demonstrated the synthesis of Schiff bases derived from various pyrazole-containing amines and aldehydes. For instance, the condensation of 4-amino antipyrine (B355649) with different aldehydes yields a range of Schiff base products. scielo.org.co Similarly, pyrazole (B372694) aldehydes can be reacted with aromatic amines to form pyrazole-based Schiff bases. nepjol.inforesearchgate.net These examples underscore the expected reactivity of the primary amine in this compound, which serves as a key step for creating more complex molecular architectures with diverse applications. uobaghdad.edu.iqchemmethod.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Schiff Base / Imine |

| This compound | Ketone (R-CO-R') | Schiff Base / Imine |

| This compound | Acyl Halide (R-COCl) | Amide |

| This compound | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

Pyrazole Ring Modifications and Substitutions

The pyrazole ring is an aromatic heterocycle and can undergo various modifications, although its reactivity is influenced by the existing substituents.

The phenyl group attached to the chiral center can undergo electrophilic aromatic substitution. The -CH(CH₂NH₂)(C₃H₃N₂) substituent is an alkyl group, which is generally considered to be activating and ortho-, para-directing for subsequent electrophilic attack. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation are expected to occur primarily at the ortho and para positions of the phenyl ring.

It is important to note that the pyrazole ring itself is also subject to electrophilic substitution, which occurs preferentially at the C-4 position due to its higher electron density compared to the C-3 and C-5 positions. nih.govresearchgate.netscribd.com In a competitive reaction, the conditions would determine whether substitution occurs on the phenyl ring or the pyrazole ring. Studies on the free-radical phenylation of 1-phenylpyrazole (B75819) have shown that substitution can occur on both the phenyl ring (predominantly ortho) and the pyrazole ring (at the 3-position), indicating that both rings are accessible to attack. cdnsciencepub.com

In this compound, the pyrazole ring is attached to the rest of the molecule via the N-1 nitrogen atom. This leaves the N-2 nitrogen, which is of a "pyridine-like" character, as a potential site for reaction. This nitrogen atom is basic and can be protonated by acids. researchgate.net

Further alkylation at the N-2 position is also possible. The reaction of N-alkyl pyrazoles with additional alkylating agents can lead to the formation of N-1, N-2-dialkylpyrazolium salts. rrbdavc.org While the N-alkylation of unsubstituted or C-substituted pyrazoles often yields a mixture of N-1 and N-2 isomers, the N-1 position in the title compound is already blocked, meaning any further N-alkylation would selectively occur at the N-2 position to yield a quaternary pyrazolium (B1228807) salt. mdpi.comsemanticscholar.orgresearchgate.net

Coordination Chemistry of 1 Phenyl 2 1h Pyrazol 1 Yl Ethanamine As a Ligand

Stability and Reactivity of Metal Complexes

Thermal Stability Studies

While specific thermogravimetric analysis (TGA) data for complexes of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine is not extensively documented in the available literature, the thermal behavior of coordination compounds containing pyrazole-based ligands has been a subject of significant research. These studies provide a framework for predicting the thermal stability of complexes involving the ligand .

Generally, the thermal decomposition of pyrazole-containing coordination complexes occurs in distinct steps. The initial phase often involves the loss of any solvated molecules, such as water or methanol, which may be present in the crystal lattice. This is typically followed by the decomposition of the organic ligand itself, and finally, the decomposition of any remaining inorganic salts to yield a stable metal oxide or the pure metal at higher temperatures.

For instance, studies on Co(II)/pyrazole (B372694) complexes have shown a three-step decomposition process. The first step, occurring between 70-100 °C, corresponds to the removal of lattice water. The second major weight loss, observed in the range of 280-440 °C, is attributed to the decomposition of the pyrazole ligand. The final step, at temperatures between 570-665 °C, involves the conversion of the intermediate metal salt to a stable cobalt oxide. mdpi.com

Similarly, silver(I) coordination polymers with the bitopic ligand 1,1,2,2-tetra(pyrazol-1-yl)ethane exhibit a two-step decomposition. The first step involves the loss of solvate molecules, followed by the degradation of the polymer at around 350 °C. mdpi.com In another example, zinc(II) complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate show that thermal stability can be influenced by the counter-ion, with onset decomposition temperatures ranging from 168 °C to 179 °C. mdpi.com The decomposition of the uncomplexed ligand, 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, has been observed to begin at 160 °C. researchgate.net

Table 1: Thermal Decomposition Data for Analagous Pyrazole-Based Compounds and Complexes

| Compound/Complex | Decomposition Step | Temperature Range (°C) | Mass Loss/Observation |

| Co(II)/pyrazole complex mdpi.com | 1 | 70-100 | Loss of lattice water |

| 2 | 280-440 | Decomposition of the ligand | |

| 3 | 570-665 | Formation of cobalt oxide | |

| Silver(I) polymer with 1,1,2,2-tetra(pyrazol-1-yl)ethane mdpi.com | 1 | Not specified | Loss of solvate molecules |

| 2 | ~350 | Degradation of the polymer | |

| ZnL₂Cl₂ (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate) mdpi.com | Onset | 168 | Start of decomposition |

| ZnL₂Br₂ (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate) mdpi.com | Onset | 177 | Start of decomposition |

| ZnL₂I₂ (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate) mdpi.com | Onset | 179 | Start of decomposition |

| 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol researchgate.net | Onset | 160 | Start of decomposition |

Solvent Effects on Ligand and Complex Stability

The stability of both the this compound ligand and its metal complexes can be significantly influenced by the solvent. The polarity, coordinating ability, and protic or aprotic nature of the solvent can affect the solubility of the ligand and its complexes, the stability constants of the complexes, and even the coordination geometry of the metal center.

The stability of coordination complexes in solution is often quantified by their stability constants (log K). These constants are determined under specific solvent and temperature conditions. Changes in the solvent can alter these values. For instance, in a mixed-solvent system like ethanol-water, the dielectric constant of the medium changes with the composition, which in turn can affect the electrostatic interactions between the metal ion and the ligand, thereby influencing complex stability.

Furthermore, coordinating solvents can compete with the ligand for coordination sites on the metal ion. In a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules themselves can act as ligands and may displace or be incorporated into the coordination sphere of the metal complex. This can lead to different complex species being present in solution compared to the solid state. For example, the solvolytic stability of zinc halogenide complexes with a pyrazole-type ligand in DMF has been shown to correlate with their thermal stability. mdpi.com

The protonation state of the ligand is also highly dependent on the solvent's properties, particularly its acidity or basicity and its ability to form hydrogen bonds. For this compound, the amine group and the pyrazole nitrogen atoms are potential sites for protonation, and the equilibrium between the protonated and deprotonated forms will be solvent-dependent. This, in turn, will affect its coordinating ability and the stability of the resulting metal complexes.

Table 2: Stability Constants for Analagous Metal Complexes with a Pyrazole-Schiff Base Ligand in 20% (v/v) Ethanol-Water

| Metal Ion | log K₁ at 298 K | log K₁ at 308 K | log K₁ at 318 K |

| Co²⁺ | 10.30 | 10.15 | 10.02 |

| Pd²⁺ | 11.55 | 11.42 | 11.28 |

| Hg²⁺ | 11.12 | 11.00 | 10.85 |

| Re⁵⁺ | 12.15 | 12.00 | 11.87 |

| Th⁴⁺ | 11.32 | 11.18 | 11.05 |

| Ce³⁺ | 11.83 | 11.68 | 11.55 |

Data extracted from a study on 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol (B47542). naturalspublishing.com

Applications in Chemical Research and Development Focus on Methodologies and Mechanisms

Molecular Recognition and Interaction Studies

Molecular recognition is fundamental to understanding how a compound may interact with biological targets. The structural features of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine suggest several potential non-covalent interactions that are crucial for binding to macromolecules like proteins and enzymes.

Pyrazole (B372694) Moiety: The pyrazole ring is a versatile heterocyclic system. It contains two nitrogen atoms, one of which (the pyrrole-type nitrogen) can act as a hydrogen bond donor, while the other (the pyridine-type nitrogen) can act as a hydrogen bond acceptor. This duality allows it to form specific hydrogen bonding patterns within a receptor's binding pocket.

Phenyl Group: The phenyl ring provides a hydrophobic surface capable of engaging in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Ethylamine (B1201723) Group: The primary amine is a key interaction site. At physiological pH, it is typically protonated, forming a positively charged ammonium (B1175870) ion. This allows it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate and glutamate. It can also serve as a potent hydrogen bond donor.

In studies of related pyrazole-containing molecules, these interactions are critical for biological activity. For instance, in an analysis of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as C-C chemokine receptor type 1 (CCR1) antagonists, docking results highlighted that the residue Tyr113 was crucial for anchoring the ligand in the active site via hydrogen bonding. nih.gov Such studies underscore the importance of the pyrazole and adjacent functionalities in establishing high-affinity binding through specific molecular recognition events.

Structure-Activity Relationship (SAR) Studies for Potential Biological Interactions

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's potency and selectivity. By systematically modifying a chemical scaffold and assessing the impact on biological activity, researchers can build a comprehensive understanding of the molecular features required for a desired effect. For a scaffold like this compound, SAR studies would explore modifications at the phenyl ring, the ethylamine linker, and the pyrazole ring.

For example, research on pyrazole-based inhibitors of meprin α and β demonstrated that structural variations at the 3 and 5 positions of the pyrazole ring significantly impact inhibitory activity. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high activity, replacing one phenyl group with a smaller methyl group led to a decrease in potency, suggesting that the size and nature of the substituent are critical for optimal interaction with the target's binding site. nih.gov Similarly, SAR studies on a series of (1H-pyrazol-4-yl)acetamides as P2X(7) receptor antagonists were used to enhance potency and improve pharmacokinetic properties, leading to the identification of an optimized compound. researchgate.net

Table 1: Illustrative SAR Findings from Analogue Pyrazole Compounds

| Base Scaffold | Target | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| 3,5-disubstituted-pyrazole | Meprin α/β | Replacing a phenyl group at position 5 with a methyl group | Decrease in inhibitory activity | nih.gov |

| 3,5-disubstituted-pyrazole | Meprin α/β | Introduction of a cyclopentyl moiety instead of phenyl | Similar activity, indicating tolerance for cyclic moieties | nih.gov |

| (1H-pyrazol-4-yl)acetamide | P2X(7) Receptor | Systematic exploration of substituents | Identification of antagonists with enhanced potency | researchgate.net |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A hypothetical pharmacophore model for this compound would likely include:

An aromatic/hydrophobic feature corresponding to the phenyl ring.

A positive ionizable feature from the protonated amine.

Hydrogen bond acceptor and/or donor features from the pyrazole nitrogen atoms and the amine group.

In a study on a different class of pyrazole-containing compounds, pyrazoloquinazoline inhibitors of Polo-like kinase-1 (PLK-1), a validated five-point pharmacophore model was developed. researchgate.net This model consisted of one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature, demonstrating the complexity and specificity that can be defined through such analysis. researchgate.net Identifying these key sites allows for the virtual screening of compound libraries to find new molecules with similar activity and provides a blueprint for the design of novel analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is invaluable for visualizing potential binding modes and understanding the specific interactions that stabilize the ligand-protein complex.

Docking studies performed on various pyrazole derivatives have consistently revealed their ability to fit deeply within binding pockets and form key interactions. nih.govresearchgate.net For instance, in a study of pyrazole derivatives as potential kinase inhibitors, ligands were docked into the active sites of VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net The results showed that the compounds formed significant hydrogen bonds and hydrophobic interactions, leading to low binding energies, which are indicative of stable complexes. nih.govresearchgate.net Similarly, docking of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives into a homology model of the CCR1 receptor identified critical hydrogen bonding with Tyr113. nih.gov This type of analysis provides a structural basis for the observed biological activity and guides further optimization.

Table 2: Summary of Molecular Docking Interactions for Related Pyrazole Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 1-(4-Phenylpiperazin-1-yl) ethanone (B97240) derivatives | CCR1 | Tyr113 | Hydrogen Bonding | nih.gov |

| 4,5-dihydro-1H-pyrazole derivatives | MAO-A | Ala68, Tyr69, Phe208, Tyr407, Tyr444 | Affinity interactions | nih.gov |

| 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1h-pyrazole-1-carboxamides | MAO-A & MAO-B | Not specified | Good binding affinity, lower binding energy for MAO-A | nih.gov |

The insights gained from SAR, pharmacophore modeling, and molecular docking converge in the rational design of new compounds. This approach aims to create molecules with improved properties, such as higher potency, greater selectivity, or better metabolic stability, by making targeted chemical modifications.

The development of pyrazole-containing drugs often follows this path. For example, the discovery of potent calcimimetics based on a 1-(1-phenyl-1H-pyrazol-3-yl)methanamine scaffold involved the rational design of ring-constrained analogues to improve oral bioavailability and efficacy. nih.gov By understanding the key interactions within the calcium-sensing receptor, researchers could design specific modifications to the pyrazole and phenyl rings to enhance the desired biological effect. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of molecular properties to achieve a specific therapeutic goal.

Role in High-Throughput Screening Libraries for Lead Compound Identification

High-Throughput Screening (HTS) involves the rapid automated testing of large numbers of compounds to identify "hits"—molecules that show activity against a specific biological target. Compound libraries used for HTS are curated to maximize chemical diversity and include molecules with "drug-like" properties.

Table 3: Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone |

| 3,5-diphenylpyrazole |

| (1H-pyrazol-4-yl)acetamide |

| 1-(1-phenyl-1H-pyrazol-3-yl)methanamine |

| Pyrazoloquinazoline |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartate |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with a growing emphasis on environmentally friendly and efficient methods. nih.govresearchgate.netbenthamdirect.com Future research on 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine should prioritize the development of novel and sustainable synthetic routes that offer high yields, operational simplicity, and atom economy. nih.govresearchgate.net

Current synthetic approaches to analogous N-substituted pyrazoles often involve the reaction of a pyrazole with an appropriate electrophile, or the cyclization of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comgoogle.com For the specific synthesis of this compound, a potential route could involve the N-alkylation of pyrazole with a suitable 2-phenyl-2-aminoethyl electrophile. However, challenges such as regioselectivity and the need for protecting groups can complicate these syntheses.

Future synthetic strategies should explore green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and the application of microwave or ultrasonic assistance to accelerate reaction times and improve energy efficiency. benthamdirect.com The development of one-pot, multi-component reactions would be particularly advantageous, allowing for the construction of the target molecule in a single, efficient step. chemrevlett.com Catalytic methods, employing either transition metals or organocatalysts, could also offer milder reaction conditions and enhanced selectivity.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Advantages | Key Considerations |

| Microwave-assisted synthesis | Rapid reaction times, improved yields, enhanced purity | Optimization of microwave parameters (power, temperature, time) |

| Ultrasound-assisted synthesis | Increased reaction rates, improved mass transfer, milder conditions | Selection of appropriate solvent and ultrasonic frequency |

| Solvent-free synthesis | Reduced waste, simplified work-up, lower environmental impact | Ensuring adequate mixing and heat transfer |

| Multi-component reactions | High atom economy, operational simplicity, rapid access to complexity | Design of a convergent and efficient reaction cascade |

| Catalytic N-alkylation | Milder reaction conditions, high selectivity, potential for asymmetric synthesis | Selection of an appropriate catalyst and ligand system |

Advanced Spectroscopic and Structural Investigations on Chiral Forms

The presence of a chiral center in this compound necessitates a thorough investigation of its stereochemical properties. The separation and characterization of its enantiomers are crucial for understanding its potential applications, as different enantiomers can exhibit distinct biological activities and physical properties.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for the separation of enantiomers of chiral amines and their derivatives. google.com Future research should focus on developing robust and efficient chiral HPLC methods for the resolution of racemic this compound.

Once separated, the absolute configuration of each enantiomer can be determined using X-ray crystallography. researchgate.netnih.gov Detailed single-crystal X-ray diffraction studies would provide unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are essential for the comprehensive characterization of the compound and its individual enantiomers. nih.govnih.govd-nb.info Detailed 1H and 13C NMR analyses, including two-dimensional techniques like COSY, HSQC, and HMBC, would allow for the complete assignment of all proton and carbon signals. nih.gov High-resolution mass spectrometry would confirm the molecular formula and provide information about the fragmentation patterns of the molecule. d-nb.info

Table 2: Spectroscopic and Structural Analysis Techniques

| Technique | Information Obtained |

| Chiral HPLC | Separation of enantiomers, determination of enantiomeric purity |

| X-ray Crystallography | Absolute configuration, molecular geometry, intermolecular interactions |

| 1H and 13C NMR | Chemical structure, connectivity of atoms, stereochemistry |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |

| Circular Dichroism (CD) | Confirmation of chirality and enantiomeric purity |

In-depth Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful insights into molecular structure, properties, and reactivity. eurasianjournals.comnih.govnih.gov For this compound, in-depth computational modeling can play a pivotal role in predicting its behavior and guiding the design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. eurasianjournals.com These calculations can also provide insights into the conformational preferences of the ethanamine side chain and the rotational barriers around the C-N bonds.

Molecular dynamics (MD) simulations can be used to explore the dynamic behavior of the molecule in different environments, such as in solution or in the presence of a biological target. eurasianjournals.com These simulations can provide a deeper understanding of the conformational landscape and the intermolecular interactions that govern its behavior.

Furthermore, computational models can be used to predict the potential biological activity of this compound and its derivatives. researchgate.net By performing molecular docking studies with various protein targets, it is possible to identify potential binding modes and predict binding affinities, thereby guiding the design of new compounds with enhanced biological activity. researchgate.netscirp.org

Exploration of New Reactivity Pathways and Derivatization Strategies

The pyrazole ring is a versatile heterocyclic system that can undergo a variety of chemical transformations. numberanalytics.comnumberanalytics.comnih.govmdpi.com Exploring new reactivity pathways for this compound can lead to the synthesis of a diverse range of novel derivatives with unique properties and potential applications.

The nitrogen atoms of the pyrazole ring can be further alkylated or acylated to introduce additional functional groups. mdpi.com The carbon atoms of the pyrazole ring, particularly the C4 position, are susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents such as halogens, nitro groups, and acyl groups. mdpi.com

The primary amine group in the ethanamine side chain offers a handle for a wide range of derivatization reactions, including acylation, alkylation, and the formation of Schiff bases. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity.

Future research should focus on systematically exploring these reactivity pathways to create a library of derivatives based on the this compound scaffold. This library could then be screened for a variety of applications, from materials science to medicinal chemistry.

Design of Next-Generation Pyrazole-Ethanamine Scaffolds for Diverse Research Applications

The unique structural features of this compound make it an attractive scaffold for the design of next-generation molecules with diverse research applications. benthamdirect.comrsc.org The combination of a chiral center, a phenyl ring, and a pyrazole moiety provides a rich platform for molecular recognition and interaction with biological targets.

In the field of medicinal chemistry, pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. chemrevlett.comnih.gov The this compound scaffold could be used as a starting point for the design of novel therapeutic agents targeting a variety of diseases.

In materials science, pyrazole derivatives have been investigated for their potential applications in areas such as coordination chemistry and as ligands for catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, forming stable complexes with interesting electronic and magnetic properties. The chiral nature of the this compound scaffold could be exploited in the development of new chiral catalysts for asymmetric synthesis.

By systematically modifying the structure of the scaffold, for example, by introducing different substituents on the phenyl ring or the pyrazole ring, it is possible to fine-tune the properties of the resulting molecules and optimize their performance for specific applications.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine?

- Methodological Answer : Start with retrosynthetic analysis to identify feasible precursors. For example, coupling a phenyl-ethanamine backbone with a pyrazole moiety via nucleophilic substitution or transition metal-catalyzed cross-coupling. Ensure compatibility of protecting groups (e.g., for amines) and optimize reaction conditions (solvent, temperature, catalyst) to avoid side reactions. Phosphorus oxychloride (POCl₃) has been used for cyclization in analogous pyrazole-containing compounds . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity and structure.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrazole and phenyl groups) and amine protons (δ 1.5–3.0 ppm).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related pyrazole-pyrimidine hybrids .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₁H₁₂N₃).

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Antimicrobial activity : Test against gram-positive/gram-negative bacteria using broth microdilution (MIC determination) .

- Enzyme inhibition : Measure binding affinity to target enzymes (e.g., glucokinase) via fluorescence polarization or calorimetry, as seen in benzamide derivatives with pyrazole motifs .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Perform in silico modeling using tools like SwissADME or Molinspiration to predict logP (lipophilicity), solubility, and metabolic stability. Molecular docking (AutoDock Vina) can identify binding poses with targets (e.g., receptors or enzymes). Adjust substituents on the pyrazole or phenyl rings to enhance bioavailability while maintaining activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell line selection, passage number, assay buffer). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Use orthogonal assays (e.g., time-kill curves vs. MIC) and statistical tools (e.g., ANOVA with post-hoc tests) to confirm trends .

Q. How can multi-step synthesis challenges (e.g., low yields) be addressed?

- Methodological Answer : Optimize intermediates’ stability—e.g., protect the amine group during pyrazole coupling to prevent side reactions. Use Design of Experiments (DoE) to screen parameters (e.g., temperature, stoichiometry). For example, in analogous syntheses, POCl₃-mediated cyclization at 120°C improved yields of oxadiazole derivatives .

Q. What advanced techniques characterize the compound’s interaction with biomacromolecules?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, ΔH). For structural insights, use cryo-EM or NMR spectroscopy to map binding sites, as applied to pyrazole-containing kinase inhibitors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Adhere to GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.